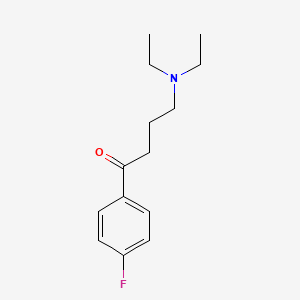
4-(Diethylamino)-1-(4-fluorophenyl)-1-butanone
Cat. No. B8412076
M. Wt: 237.31 g/mol
InChI Key: JAHCSTMAIWWKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04851526
Procedure details


A suspension of 73.1 g (0.489 mol) 3-(diethylamino)-propyl chloride and 11.87 g (0.489 mol) of magnesium in 300 mL of tetrahydrofuran is initiated with 0.25 mL of 3M ethylmagnesium bromide in diethyl ether and is refluxed overnight. After this time, the reaction is allowed to cool to 40° C. and is treated with 29.6 g (0.245 mol) of 4-fluorobenzonitrile. The initial exotherm is followed by applied heat and the reaction is refluxed for 3 hr. After this time, the reaction is allowd to cool to room temperature and is quenched with 250 mL of water. This mixture is extracted with 2×250 mL of methylene chloride. The combined organic layers are acidifed to pH=1 with 2N aq. hydrochloric acid and the resulting layers separated. The aqueous extract is washed with 100 mL of methylene chloride and is made basic with 4N of sodium hydroxide. The aqueous mixture is extracted with 3×300 mL of methylene chloride. The combined organic layers are dried over sodium sulfate, filtered and the solvent distilled in vacuo to provide crude title compound. This liquid is distilled under vacuum to provide the title compound.






Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6]Cl)[CH3:2].[Mg].C([Mg]Br)C.[F:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#N)=[CH:18][CH:17]=1.[O:24]1CCCC1>C(OCC)C>[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6][C:20]([C:19]1[CH:22]=[CH:23][C:16]([F:15])=[CH:17][CH:18]=1)=[O:24])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
73.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCCCl)CC
|
|
Name
|
|
|
Quantity
|
11.87 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
29.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by applied heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction is refluxed for 3 hr
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is quenched with 250 mL of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This mixture is extracted with 2×250 mL of methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting layers separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with 100 mL of methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture is extracted with 3×300 mL of methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide crude title compound
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This liquid is distilled under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCCC(=O)C1=CC=C(C=C1)F)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
